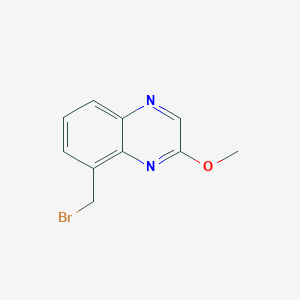
8-bromomethyl-2-methoxyquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromomethyl-2-methoxyquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the 8th position and a methoxy group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromomethyl-2-methoxyquinoxaline typically involves the bromomethylation of 2-methoxy-quinoxaline. One common method is the reaction of 2-methoxy-quinoxaline with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, leading to the selective bromomethylation at the 8th position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
8-bromomethyl-2-methoxyquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
科学研究应用
8-bromomethyl-2-methoxyquinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 8-bromomethyl-2-methoxyquinoxaline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
8-Methyl-2-methoxy-quinoxaline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
8-(Chloromethyl)-2-methoxy-quinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Methoxy-quinoxaline: Lacks the bromomethyl group, making it less versatile in chemical modifications.
Uniqueness
8-bromomethyl-2-methoxyquinoxaline is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential biological activities. The bromomethyl group enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a promising candidate for biological studies.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
8-(bromomethyl)-2-methoxyquinoxaline |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-6-12-8-4-2-3-7(5-11)10(8)13-9/h2-4,6H,5H2,1H3 |
InChI 键 |
OGEIKOZMSFTMQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=CC=C2N=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


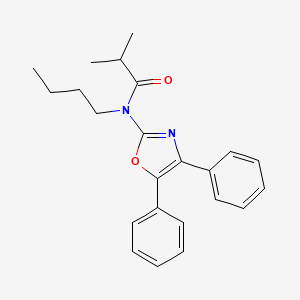
![1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate](/img/structure/B8479850.png)
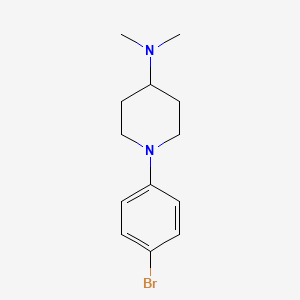
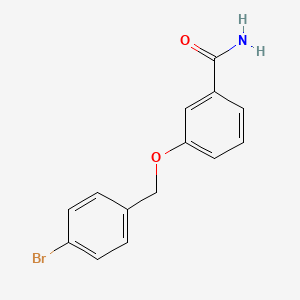
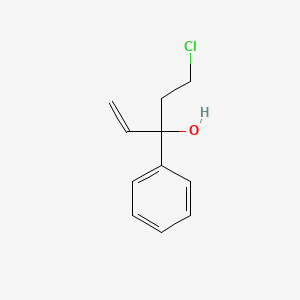
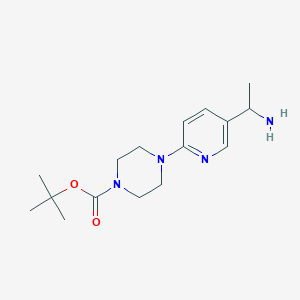
![7-Phenyl-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8479881.png)
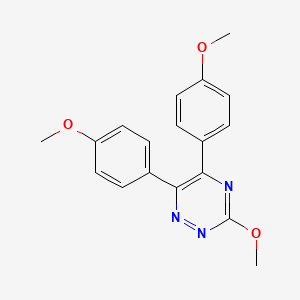
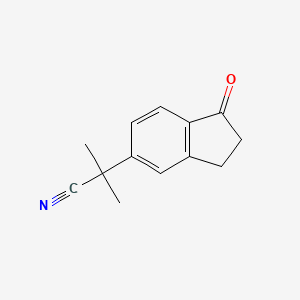
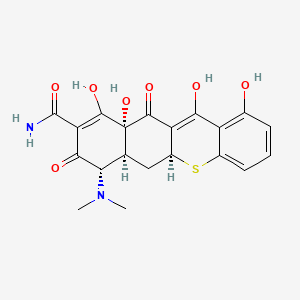
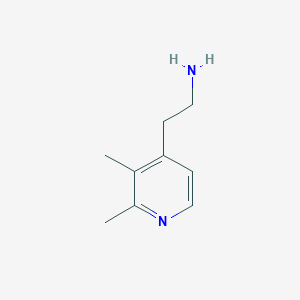
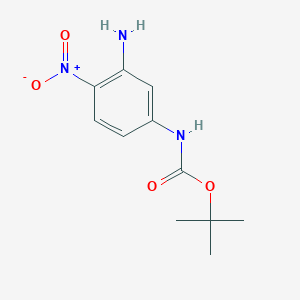
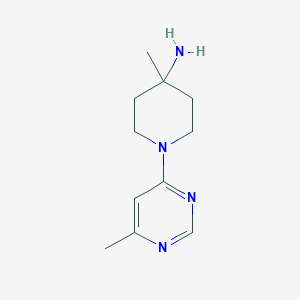
![Methyl 4-{[methyl(phenyl)amino]methyl}benzoate](/img/structure/B8479917.png)
